molecular formula C10H8F2O3 B8375582 3,3-difluoro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

3,3-difluoro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Cat. No. B8375582
M. Wt: 214.16 g/mol
InChI Key: UETUYTJHERMBKY-UHFFFAOYSA-N
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Patent
US07855201B2

Procedure details

A mixture of 2 g of 3,5-dihydroxybenzaldehyde, 6 g of 2,2-difluoropropane-1,3-diyl bis(trifluoromethanesulfonate) and 12 g of cesium carbonate in 100 mL of anhydrous acetonitrile was heated under nitrogen to 50° C. overnight. The mixture was allowed to cool, then filtered and concentrated under reduced pressure. The residue was partitioned between 250 mL of ethyl acetate and 100 mL of saturated sodium carbonate then dried over magnesium sulfate and concentrated under reduced pressure. Purification by flash chromatography (0-25% ethyl acetate in hexanes) gave the product as colorless oil. MS (m+1)=215.1; 1H NMR (400 MHz, CDCl3) 9.85 (s, 1H), 7.6 (m, 2H), 7.1 (d, 1H), 4.48 (m, 4H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
2,2-difluoropropane-1,3-diyl bis(trifluoromethanesulfonate)
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([OH:10])[CH:9]=1)[CH:5]=[O:6].FC(F)(F)S([O:16][CH2:17][C:18]([F:29])([F:28])[CH2:19]OS(C(F)(F)F)(=O)=O)(=O)=O.C(=O)([O-])[O-].[Cs+].[Cs+]>C(#N)C>[F:28][C:18]1([F:29])[CH2:17][O:16][C:9]2[CH:2]=[CH:3][C:4]([CH:5]=[O:6])=[CH:7][C:8]=2[O:10][CH2:19]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OC=1C=C(C=O)C=C(C1)O
Name
2,2-difluoropropane-1,3-diyl bis(trifluoromethanesulfonate)
Quantity
6 g
Type
reactant
Smiles
FC(S(=O)(=O)OCC(COS(=O)(=O)C(F)(F)F)(F)F)(F)F
Name
Quantity
12 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between 250 mL of ethyl acetate and 100 mL of saturated sodium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (0-25% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
FC1(COC2=C(OC1)C=CC(=C2)C=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.